N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-3-1-4-13-15(12)23-7-6-22-13)17-9-11-10-20(19-18-11)14-5-2-8-24-14/h1-5,8,10H,6-7,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYZGIKCTGVWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a combination of thiophene, triazole, and benzo[dioxine moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14N4O3S
- Molecular Weight : 342.37 g/mol
- CAS Number : 2034228-66-3
The compound's structure incorporates functional groups that contribute to its biological activity. The presence of the thiophene and triazole rings is particularly significant as these structures are often associated with antimicrobial and anticancer properties.
The mechanism of action for this compound involves interactions with specific molecular targets. These include:
Molecular Targets :
- Enzymes involved in metabolic pathways.
- Receptors that modulate cellular signaling.
Biochemical Pathways :
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine have demonstrated significant antibacterial and antifungal activities. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | >64 µg/mL |
These results suggest that the compound exhibits potent activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.
Anticancer Activity
In vitro studies have shown that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| PC3 (prostate cancer) | 10.0 |
The compound's ability to induce apoptosis in these cell lines highlights its potential as a therapeutic agent in oncology.
Case Studies
Recent studies have explored the structure–activity relationship (SAR) of triazole derivatives to enhance their biological activity. One notable study indicated that modifications to the thiophene ring significantly influenced the antimicrobial potency and anticancer efficacy of related compounds:
"The introduction of electron-withdrawing groups on the thiophene moiety improved the antibacterial activity against resistant strains" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
